9-(8-Bromooctyl)-9H-purin-6-amine
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Overview
Description
9-(8-Bromooctyl)-9H-purin-6-amine is a synthetic compound that belongs to the class of purine derivatives It is characterized by the presence of a bromooctyl group attached to the purine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(8-Bromooctyl)-9H-purin-6-amine typically involves the reaction of a purine derivative with an 8-bromooctyl halide. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction conditions often include heating the mixture to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve continuous synthesis techniques to ensure high yield and purity. For example, microreactor technology can be employed to achieve efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
9-(8-Bromooctyl)-9H-purin-6-amine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The purine ring can be subjected to oxidation or reduction reactions to modify its electronic properties.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative of the purine compound .
Scientific Research Applications
9-(8-Bromooctyl)-9H-purin-6-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study the interactions of purine derivatives with biological macromolecules.
Industry: The compound can be used in the development of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 9-(8-Bromooctyl)-9H-purin-6-amine involves its interaction with molecular targets such as enzymes or receptors. The bromooctyl group can enhance the compound’s binding affinity to these targets, thereby modulating their activity. The purine ring can participate in hydrogen bonding and π-π interactions, which are crucial for the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
8-Bromo-1-octene: A similar compound with a bromine atom attached to an octene chain.
8-Bromooctyl acetate: Another related compound with an acetate group instead of a purine ring.
Uniqueness
9-(8-Bromooctyl)-9H-purin-6-amine is unique due to the presence of both the bromooctyl chain and the purine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
208851-92-7 |
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Molecular Formula |
C13H20BrN5 |
Molecular Weight |
326.24 g/mol |
IUPAC Name |
9-(8-bromooctyl)purin-6-amine |
InChI |
InChI=1S/C13H20BrN5/c14-7-5-3-1-2-4-6-8-19-10-18-11-12(15)16-9-17-13(11)19/h9-10H,1-8H2,(H2,15,16,17) |
InChI Key |
BTYCFWVRCUPLQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)CCCCCCCCBr)N |
Origin of Product |
United States |
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